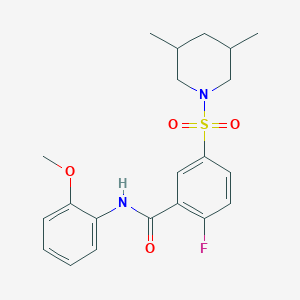

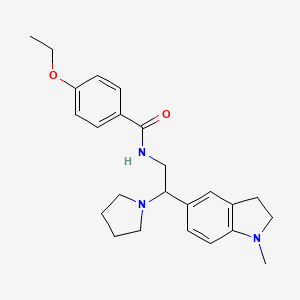

![molecular formula C19H19NO3S B2435747 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-phenoxypropanamide CAS No. 2034256-67-0](/img/structure/B2435747.png)

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-phenoxypropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-phenoxypropanamide” is a complex organic compound. It contains a benzo[b]thiophene moiety, which is a heterocyclic compound with a fused benzene and thiophene ring . The compound also contains a phenoxypropanamide group and a hydroxyethyl group attached to the benzo[b]thiophene ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, benzo[b]thiophene-3-carboxaldehyde can be synthesized from 3-methyl-benzo[b]thiophene . In another study, benzo[b]thiophene-3-carbaldehyde based chalcones were synthesized by reacting benzo[b]thiophene-3-carbaldehyde with acetophenone in the presence of ethanol as solvent and potassium hydroxide as catalyst .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For example, the structures of two heteroaryl chalcones were described for the first time with 1H NMR, H–H Cosy, 13C NMR, DEPT-135, HR-MS, TGA-DTG, DSC, IR and UV spectral data .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, benzo[b]thiophene-3-carbaldehyde undergoes phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes . In another study, the reaction of benzo[b]thiophene-3-carbaldehyde with acetophenone yielded the title chalcones .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, 2-(Benzo[b]thiophen-3-yl)acetic acid has a molecular weight of 192.24 and is stored at 4°C, protected from light, and stored under nitrogen .Scientific Research Applications

- Applications :

- Anti-inflammatory Agents : Some benzothiophene derivatives exhibit anti-inflammatory properties .

- Serotonin Antagonists : Compounds containing the benzothiophene nucleus have been explored as serotonin antagonists, which could be relevant for treating conditions like Alzheimer’s disease .

- Hydroxyurea Analogues : Certain benzothiophene derivatives, such as 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea, have been investigated for their potential therapeutic effects .

- Applications : Understanding the effects of thiophene substitution positions on absorption bands and reactivity is crucial for designing photochromic materials .

- Methods for Synthesis :

- Intramolecular Heterocyclization : Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by isocyanate addition yields substituted 1-benzothiophene-3-carboxamides .

- Thioarylation : Intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides provides a convenient route to benzothiophenes .

- Ullmann Cross Coupling : A CuBr/1,10-Phen-catalyzed Ullmann cross coupling has been used to synthesize 2-aminobenzothiophenes, including esters of 3-carboxylic acids .

- One-Step Synthesis : Aryne reactions with alkynyl sulfides afford benzo[b]thiophenes in a one-step intermolecular manner .

Medicinal Chemistry and Drug Development

Photochromic Systems

Synthetic Chemistry

Mechanism of Action

The mechanism of action of similar compounds has been explored. For example, a series of benzo[b]thiophene-diaryl urea derivatives exhibited antiproliferative activities on HT-29 and A549 cancer cell lines . Molecular docking studies revealed that these compounds can bind well to the active site of VEGFR2 receptor .

Safety and Hazards

The safety and hazards of similar compounds have been reported. For instance, one chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

There are several future directions for the research of similar compounds. For instance, a novel alkyne 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene was synthesized and tested for Sonogashira coupling reaction with different iodoaryl compounds . In another study, a series of benzo[b]thiophene-diaryl urea derivatives were synthesized and evaluated for their affinity towards 5-HT1A receptors . The most promising analogue displayed micromolar affinity .

properties

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3S/c1-13(23-14-7-3-2-4-8-14)19(22)20-11-17(21)16-12-24-18-10-6-5-9-15(16)18/h2-10,12-13,17,21H,11H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHLGNIEUMXUQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(C1=CSC2=CC=CC=C21)O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

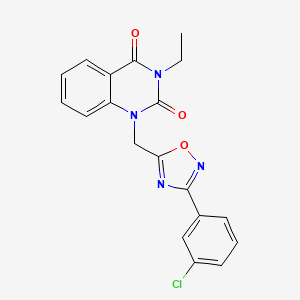

![Methyl 4-chloro-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2435664.png)

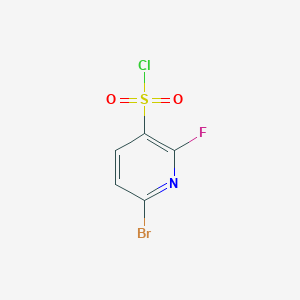

![2-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzo[de]isoquinoline-1,3-dione](/img/structure/B2435674.png)

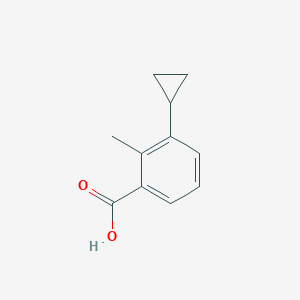

![N-(3-chloro-4-methylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2435676.png)

![Methyl 4-[7-(2-methylprop-2-enoxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2435686.png)